1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide
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Overview
Description
1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide is a complex organic compound that features an indole moiety, an azetidine ring, and a piperidine ring. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The compound, 1-(1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)piperidine-4-carboxamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target . They can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the replication of viruses, reduce inflammation, or prevent the growth of cancer cells
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Indole derivatives can have diverse biological effects, ranging from antiviral to anticancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions .
The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. For instance, azetidine-3-carboxylic acid derivatives can be synthesized from β-amino acids through cyclization reactions .
The final step involves coupling the indole derivative with the azetidine and piperidine rings. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidine-3-carboxamide): Similar structure but with a pyrrolidine ring instead of an azetidine ring.
1-(1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)piperidine-3-carboxamide: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide is unique due to its specific combination of an indole moiety, an azetidine ring, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-26-15-3-2-13-8-17(21-16(13)9-15)19(25)23-10-14(11-23)22-6-4-12(5-7-22)18(20)24/h2-3,8-9,12,14,21H,4-7,10-11H2,1H3,(H2,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKCQRPSLSIPBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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